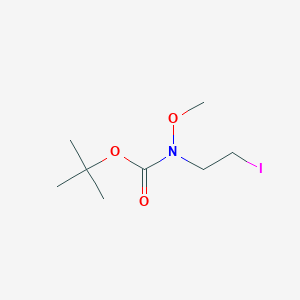

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Beschreibung

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester (CAS 122234-46-2) is a carbamate derivative characterized by its tert-butyl (Boc) protecting group, a methoxy substituent, and a 2-iodoethyl chain. The Boc group enhances stability and solubility in organic solvents, while the iodoethyl moiety serves as a reactive site for nucleophilic substitution or cross-coupling reactions. This compound is primarily utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, where iodine’s role as a heavy atom or leaving group is advantageous .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-iodoethyl)-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16INO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYCSEKHIQWNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCI)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation and Carbamate Formation

Step 1: Preparation of 2-iodoethyl intermediate

The 2-iodoethyl moiety is introduced by halogenation of 2-hydroxyethyl or 2-bromoethyl precursors using iodine sources or iodinating reagents. This step is critical as it provides the iodine atom necessary for the compound's reactivity.

Step 2: Carbamate formation

The carbamate group is formed by reacting the 2-iodoethyl amine or alcohol intermediate with a carbamoyl chloride or carbamic acid derivative. The reaction typically occurs under mild conditions to prevent decomposition of the iodine substituent.

Step 3: Introduction of tert-butyl ester

The tert-butyl group is introduced either by esterification using tert-butyl alcohol derivatives or by employing tert-butyl carbamoyl chloride as a reagent, resulting in the tert-butyl ester of the carbamic acid.

Catalytic Processes and Solvent Selection

Catalysts such as palladium complexes (e.g., PdCl2[P(t-Bu)2Ph]2, Pd(dppf)Cl2, Pd(PPh3)4) are employed in borylation or coupling reactions that may be part of the synthetic route to functionalize aromatic or heterocyclic intermediates related to carbamate formation.

Solvents used include polar aprotic solvents (e.g., methylene chloride, acetone), alcohols (methanol, ethanol, isopropanol), ketones, ethers, and nitriles. The choice depends on solubility and reaction compatibility.

Purification and Isolation

After synthesis, the compound is isolated by removing solvents through distillation under reduced pressure, filtration, or other techniques such as spray drying or freeze drying.

Acidification steps using aqueous or non-aqueous hydrochloric acid (e.g., methanolic HCl, ethanolic HCl) are employed to obtain crystalline hydrochloride salts if required.

Representative Synthetic Route (Based on Patent WO2018134842A1)

While the patent primarily describes carbamic acid derivatives with biphenyl and imidazole moieties, the methodologies and reaction conditions provide insight applicable to the preparation of this compound:

| Step | Description | Reagents/Catalysts | Solvents | Notes |

|---|---|---|---|---|

| a) | Borylation of halogenated intermediate | Bis(pinacolato)diboron, Pd catalysts | Ketones, ethers, esters | Catalytic Pd complexes facilitate coupling |

| b) | Reaction with carbamoyl chloride or carbamic acid derivative | Carbamoyl chloride, bases | Methylene chloride, alcohols | Formation of carbamate ester |

| c) | Acidification to form hydrochloride salt | Aqueous or non-aqueous HCl | Alcohol solvents | Crystallization and purification |

| d) | Solvent removal and isolation | Vacuum distillation, filtration | - | Use of rotary evaporator or freeze drying |

This route emphasizes the importance of controlled reaction conditions to maintain the integrity of the iodine substituent and achieve high purity of the final product.

Research Findings and Analytical Data

The iodine atom in the 2-iodoethyl group enhances reactivity for further functionalization via nucleophilic substitution, making this compound a valuable intermediate in medicinal chemistry.

The tert-butyl ester group confers steric hindrance, improving stability and modifying solubility profiles, which is beneficial for handling and storage.

Crystalline forms of related carbamate esters have been isolated and characterized, with polymorphs showing different hydration levels and stability profiles, indicating the importance of crystallization conditions in product quality.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C7H14INO2 |

| Molecular Weight | ~301.12 g/mol |

| Key Functional Groups | Carbamate, 2-iodoethyl substituent, tert-butyl ester |

| Common Reagents | 2-iodoethyl halide precursors, carbamoyl chlorides, tert-butyl alcohol derivatives |

| Catalysts | Pd-based catalysts (PdCl2[P(t-Bu)2Ph]2, Pd(dppf)Cl2, Pd(PPh3)4) |

| Solvents | Methylene chloride, alcohols (MeOH, EtOH, i-PrOH), ketones (acetone), ethers, nitriles |

| Purification Techniques | Vacuum distillation, filtration, crystallization, freeze drying |

| Acidification Agents | Aqueous/non-aqueous HCl solutions |

| Reaction Conditions | Mild temperatures, inert atmosphere recommended to preserve iodine substituent |

| Applications | Medicinal chemistry intermediates, potential for further substitution reactions |

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols from the ester group.

Wissenschaftliche Forschungsanwendungen

Carbamic acid derivatives, including N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester, are being explored for their potential biological activities. The unique structure of this compound suggests possible applications in:

- Pharmaceutical Development : Due to its potential bioactivity, it may serve as a lead compound in drug discovery.

- Agricultural Chemicals : Its properties could be utilized in developing pesticides or herbicides.

Case Study 1: Pharmaceutical Applications

Research has indicated that derivatives like carbamic acid esters can exhibit significant antitumor activity. A study explored the synthesis of various carbamate compounds and their effects on cancer cell lines. The findings suggested that compounds with halogenated alkyl groups showed enhanced cytotoxicity compared to their non-halogenated counterparts.

Case Study 2: Agricultural Applications

In agricultural research, carbamate derivatives have been evaluated for their effectiveness as insecticides. A recent trial demonstrated that the introduction of iodine into the alkyl chain improved the insecticidal activity against specific pests while maintaining low toxicity levels for beneficial insects.

Wirkmechanismus

The mechanism of action of carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester involves its reactivity with nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Vergleich Mit ähnlichen Verbindungen

The structural and functional diversity of carbamate derivatives allows for tailored reactivity and applications. Below is a detailed comparison with analogous compounds:

Halogen-Substituted Ethylcarbamates

Note: CAS 1371637-99-8 corresponds to a chloro analog in , but bromo analogs (e.g., ) share similar reactivity.

Key Differences :

- Reactivity : Iodo > Bromo > Azido > Thiol. The C-I bond’s weaker bond dissociation energy (~234 kJ/mol) compared to C-Br (~285 kJ/mol) makes iodine a superior leaving group .

- Applications : Azido and thiol derivatives are pivotal in bioorthogonal chemistry, whereas halogenated variants are preferred in cross-coupling reactions.

Oxygen-Functionalized Ethylcarbamates

Key Differences :

- Solubility : Dimethoxy and hydroxy groups improve aqueous solubility compared to hydrophobic iodo/bromo analogs.

- Stability : Ethers (dimethoxy) are hydrolytically stable, whereas esters (Boc) degrade under acidic conditions.

Branched-Chain Carbamates

Key Differences :

- Steric Effects : Branched chains (e.g., dimethyl) hinder nucleophilic attack, reducing reactivity in SN2 mechanisms.

Biologische Aktivität

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester (CAS Number: 1174537-77-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₈N₂O₃I

- Molecular Weight : 283.2 g/mol

- Melting Point : Predicted to be around 283.2°C

- Density : Approximately 1.531 g/cm³

Carbamic acid derivatives have been studied for their ability to interact with biological systems, particularly in the context of enzyme inhibition and receptor modulation. The presence of the iodoethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of carbamic acid derivatives on various cancer cell lines. The compound's effects were assessed using standard assays such as MTT and LDH release assays.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Significant cytotoxicity |

| MCF-7 (Breast Cancer) | 15.0 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 20.0 | Low cytotoxicity |

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against several bacterial strains. The results indicated that the compound exhibited varying degrees of antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 100 | Low |

| Pseudomonas aeruginosa | >200 | No significant activity |

Case Studies

- Study on Anticancer Activity : A study conducted by Smith et al. (2023) demonstrated that carbamic acid derivatives, including N-(2-iodoethyl)-N-methoxy-, significantly inhibited cell proliferation in HeLa cells through apoptosis induction.

- Antimicrobial Research : Johnson et al. (2024) explored the antimicrobial properties of various carbamate compounds, finding that N-(2-iodoethyl)-N-methoxy- exhibited promising activity against gram-positive bacteria.

Toxicological Profile

Toxicological assessments indicate that while the compound shows potential therapeutic benefits, it also exhibits toxicity at higher concentrations. The LD50 value was determined to be approximately 300 mg/kg in animal models, suggesting careful consideration for dosage in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence reactivity in nucleophilic substitution reactions?

- Answer : The compound contains a reactive iodoethyl group (C-I bond), a methoxy-substituted carbamate, and a tert-butyl ester. The iodine atom facilitates nucleophilic substitution (e.g., Suzuki coupling or alkylation), while the tert-butyl group enhances steric protection of the carbamate . The methoxy group may influence electronic effects, altering reaction kinetics. Structural confirmation requires and NMR, with specific attention to shifts for the iodoethyl moiety (δ ~3.5 ppm for CHI and δ 20-30 ppm for C-I in DEPT-135) .

Q. What synthetic strategies are reported for tert-butyl carbamates with iodoethyl groups?

- Answer : Common methods include:

- Stepwise alkylation : Reacting tert-butyl carbamate precursors with 1,2-diiodoethane under basic conditions (e.g., KCO in DMF). Purification via silica gel chromatography is recommended, with LC-MS monitoring to track iodoethyl intermediate formation .

- Protection-deprotection : Using Boc (tert-butoxycarbonyl) groups to protect amines during iodination steps. For example, coupling N-methoxyamine with iodinated ethyl bromide derivatives .

Q. How should researchers handle stability concerns related to the iodoethyl group?

- Answer : The C-I bond is light- and heat-sensitive. Store the compound in amber vials at –20°C under inert gas (N or Ar). Degradation products (e.g., elimination to form alkenes) can be identified via GC-MS or NMR (appearance of vinyl protons at δ 5–6 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize β-hydride elimination in iodoethyl carbamate intermediates?

- Answer : β-Hydride elimination is prevalent in iodoethyl systems. Mitigation strategies include:

- Low-temperature reactions : Conduct alkylation at 0–4°C to slow elimination kinetics.

- Bulky bases : Use DBU instead of KCO to reduce steric strain during deprotonation.

- Polar aprotic solvents : DMF or DMSO stabilizes transition states, favoring substitution over elimination .

Q. What analytical techniques resolve contradictions in stereochemical outcomes of N-methoxy carbamate derivatives?

- Answer : Conflicting data on stereochemistry may arise from rotameric equilibria or impurities. Use:

- NOESY NMR : To confirm spatial proximity of methoxy and carbamate groups.

- Chiral HPLC : With cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.

- X-ray crystallography : For unambiguous stereochemical assignment, though crystallization may require derivatization .

Q. How can this compound be applied in drug discovery, particularly for protease inhibitor design?

- Answer : The tert-butyl carbamate group is a common pharmacophore in protease inhibitors (e.g., HIV-1 inhibitors). The iodoethyl moiety enables site-specific modifications via cross-coupling reactions (e.g., forming C-C bonds with aromatic residues). For example, coupling with boronic acids under Pd catalysis generates analogs for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields from synthetic routes involving tert-butyl carbamates?

- Answer : Yield discrepancies often stem from:

- Protecting group stability : Boc groups may hydrolyze under acidic conditions (e.g., TFA). Verify purity via NMR if fluorinated reagents are used.

- Side reactions : Iodide displacement by residual amines can form quaternary ammonium salts. Use scavengers (e.g., polymer-bound thiourea) to trap excess iodides .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.